2-Amino-3,6-dimethylbenzoic acid

Description

Properties

IUPAC Name |

2-amino-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKMPZBEUUAELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298385 | |

| Record name | 2-amino-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-91-7 | |

| Record name | 15540-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,6-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3,6-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3,6-dimethylbenzoic acid (CAS No. 15540-91-7). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data regarding the compound's identity, structural characteristics, spectroscopic profile, and safety protocols. While empirical spectroscopic and synthesis data are not widely published, this guide offers predicted characteristics and robust, field-proven methodologies for its synthesis, purification, and analysis. This approach provides a foundational framework for utilizing this molecule as a versatile building block in organic synthesis and kinetic studies.

Compound Identification and Physicochemical Properties

2-Amino-3,6-dimethylbenzoic acid, also known as 3,6-Dimethylanthranilic acid, is a disubstituted anthranilic acid derivative. Its unique substitution pattern, with methyl groups flanking the amine, imparts specific steric and electronic properties that are of interest in synthetic chemistry.

The fundamental identifiers and key physical properties are summarized in Table 1 for rapid reference. The compound presents as a white crystalline solid with a defined melting point, indicating a high degree of purity when synthesized correctly.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-3,6-dimethylbenzoic acid | [2] |

| Synonyms | 3,6-Dimethylanthranilic acid | N/A |

| CAS Number | 15540-91-7 | [1][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 127 °C | [1] |

| SMILES | CC1=C(C(=C(C=C1)C)N)C(=O)O | [3][4] |

| InChIKey | PFKMPZBEUUAELA-UHFFFAOYSA-N | [4] |

Molecular Structure

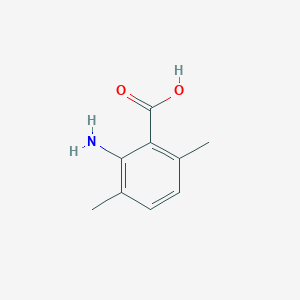

The structure of 2-Amino-3,6-dimethylbenzoic acid features a benzoic acid core with an amine group at position 2, and methyl groups at positions 3 and 6. This ortho- and meta-substitution pattern influences the molecule's conformation and reactivity.

Caption: 2D structure of 2-Amino-3,6-dimethylbenzoic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Analysis in a deuterated solvent like DMSO-d₆ or CDCl₃ is standard.[5]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the two methyl groups.

-

Aromatic Protons (2H): Two doublets are expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two adjacent protons on the ring.

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ group, which may be exchangeable with D₂O. Its chemical shift can vary.

-

Carboxylic Acid Proton (1H): A very broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.

-

Methyl Protons (6H): Two distinct singlets, each integrating to 3H, for the two non-equivalent methyl groups.

-

-

¹³C NMR: The spectrum should reveal 9 distinct carbon signals.

-

Carbonyl Carbon (1C): A signal in the range of 165-175 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (approx. 110-150 ppm). The carbons attached to the nitrogen and carboxyl group will have characteristic shifts.

-

Methyl Carbons (2C): Two signals in the aliphatic region (approx. 15-25 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. A gas-phase IR spectrum of the related 2-amino-3-methylbenzoic acid is available for comparison.[6]

-

O-H Stretch: A broad absorption band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

N-H Stretch: Two sharp peaks characteristic of a primary amine, typically appearing around 3300-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Expected in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique.

-

Molecular Ion Peak: The [M+H]⁺ ion should be observed at m/z 166.086, and the [M-H]⁻ ion at m/z 164.071.[4]

-

Fragmentation: Common fragmentation pathways for aminobenzoic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The loss of a methyl radical (•CH₃) is also possible.

Synthesis and Reactivity

While specific literature on the synthesis of 2-Amino-3,6-dimethylbenzoic acid is sparse, a plausible and robust synthetic route can be designed based on established organic chemistry principles, starting from a commercially available precursor like 2,5-dimethylaniline.

Proposed Synthetic Workflow

A logical synthetic pathway involves the protection of the amine, directed ortho-lithiation and carboxylation, followed by deprotection. This strategy provides regiochemical control, which is essential for synthesizing the correct isomer.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Directed ortho-Metalation

This protocol outlines the key steps for the synthesis. Causality: The Boc group is chosen as a protecting group because it also functions as a powerful directed metalation group (DMG), guiding the organolithium base to deprotonate the sterically accessible C6 position, which is ortho to the bulky protected amine.

-

Protection: Dissolve 2,5-dimethylaniline in a suitable solvent (e.g., THF). Add di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. Work up to isolate the N-Boc protected aniline.

-

Metalation & Carboxylation:

-

System Inertness: Rigorously dry all glassware and ensure an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical as organolithiums are highly reactive with water.

-

In a flame-dried flask, dissolve the Boc-protected aniline and TMEDA in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-Butyllithium (s-BuLi) dropwise, maintaining the temperature at -78 °C. The choice of s-BuLi over n-BuLi is for enhanced reactivity. Stir for 1-2 hours.

-

Quench the reaction by pouring the lithiated intermediate over an excess of crushed dry ice (solid CO₂). The dry ice serves as the electrophile to form the carboxylate salt.

-

Allow the mixture to warm to room temperature. Perform an acidic workup (e.g., with 1M HCl) to protonate the carboxylate, yielding the Boc-protected product.

-

-

Deprotection: Dissolve the crude N-Boc protected acid in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid like trifluoroacetic acid (TFA) or bubble HCl gas through the solution. Stir until analysis shows complete removal of the Boc group.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Amino-3,6-dimethylbenzoic acid.

Analytical Methodologies

For quantitative analysis in research and development, a validated chromatographic method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and accessible method.

General HPLC-UV Protocol

Principle: This method separates the analyte from impurities based on its polarity using a reversed-phase column. Quantification is achieved by measuring its UV absorbance at a specific wavelength and comparing it to a standard curve.

Caption: General workflow for HPLC-UV analysis.

Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the compound's absorbance maximum (λ-max), likely between 250-280 nm.

-

Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per standard guidelines.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-Amino-3,6-dimethylbenzoic acid is not widely available, data from closely related compounds like 2,6-dimethylbenzoic acid and other aminobenzoic acids can inform handling procedures.[7][8] The toxicological properties have not been thoroughly investigated.[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

In case of Exposure:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin: Wash off immediately with soap and plenty of water.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]

-

Applications and Research Interest

The primary value of 2-Amino-3,6-dimethylbenzoic acid in a research and development context lies in its role as a specialized building block and a tool for physical organic chemistry studies.

-

Synthetic Intermediate: Its structure can be incorporated into larger molecules to create sterically hindered environments or to fine-tune electronic properties in the development of novel pharmaceutical agents or materials.

-

Kinetic Studies: It has been described as an equilibrating agent used in studies of hydrogen bond interactions and kinetics.[1] The specific substitution pattern can influence the strength and dynamics of intermolecular hydrogen bonds, making it a useful model compound for such investigations.

References

-

NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,6-dimethylbenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680). Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-3,6-dimethylbenzoic acid (C9H11NO2). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-3,5-dimethylbenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

National Institutes of Health. (2021). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

Sources

- 1. 2-Amino-3,6-dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-3,6-dimethylbenzoic acid | C9H11NO2 | CID 275774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - 2-amino-3,6-dimethylbenzoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abmole.com [abmole.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-3,6-dimethylbenzoic Acid

Introduction

2-Amino-3,6-dimethylbenzoic acid, a substituted anthranilic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both amino and carboxylic acid functionalities alongside two methyl groups on the aromatic ring, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive overview of the plausible synthetic pathways for 2-Amino-3,6-dimethylbenzoic acid, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the selection of synthetic routes, provide detailed experimental protocols, and offer insights into the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of polysubstituted aromatic compounds like 2-Amino-3,6-dimethylbenzoic acid requires careful planning to ensure correct regiochemistry. The primary challenge lies in the introduction of the amino and carboxyl groups at the desired positions on the 1,4-dimethylbenzene (p-xylene) scaffold. Two principal retrosynthetic disconnections are considered most viable:

-

Nitration followed by Reduction: This classic and robust approach involves the nitration of a suitable dimethylbenzoic acid precursor, followed by the reduction of the nitro group to the desired amine. The directing effects of the existing substituents are paramount in achieving the correct isomer.

-

Copper-Catalyzed Amination: A more modern approach involves the direct introduction of the amino group via a copper-catalyzed cross-coupling reaction of a halogenated dimethylbenzoic acid with an amine source. This method can offer high yields and good functional group tolerance.

This guide will focus on the first approach due to its well-established principles and the availability of analogous procedures in the scientific literature.

Pathway 1: Synthesis via Nitration and Reduction

This pathway commences with the commercially available 2,5-dimethylbenzoic acid. The synthesis proceeds in two key steps: electrophilic nitration to introduce the nitro group, followed by a reduction to yield the final product.

Spectroscopic data for 2-Amino-3,6-dimethylbenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3,6-dimethylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of the key spectroscopic data essential for the characterization of 2-Amino-3,6-dimethylbenzoic acid (CAS: 15540-91-7). While comprehensive, peer-reviewed experimental spectra for this specific isomer are not widely available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive framework for its analysis. This approach serves as a practical guide for researchers in compound verification, quality control, and drug development, focusing on the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data.

Introduction and Molecular Structure

2-Amino-3,6-dimethylbenzoic acid is a substituted anthranilic acid derivative. Its chemical structure, featuring a carboxylic acid, an amine, and two methyl groups on a benzene ring, creates a distinct electronic environment that gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, purity, and structure in any research or development context. The molecular formula is C₉H₁₁NO₂ with a monoisotopic mass of 165.0790 Da.[1][2][3]

The structural arrangement is key to understanding its spectral properties. The amino group at C2 and the carboxylic acid at C1 create potential for intramolecular hydrogen bonding, while the ortho (C3) and meta (C6) methyl groups sterically and electronically influence the aromatic system.

Caption: Molecular structure of 2-Amino-3,6-dimethylbenzoic acid.

Mass Spectrometry (MS)

Expertise & Experience: The First Checkpoint for Molecular Identity

Mass spectrometry is the definitive first step in structural elucidation, providing the molecular weight of the analyte. For a molecule like 2-Amino-3,6-dimethylbenzoic acid, Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion, typically as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. The choice of positive or negative ion mode depends on the analyte's ability to accept or lose a proton; the presence of both an acidic (carboxylic acid) and basic (amine) group makes both modes viable.

Predicted Mass Spectrometry Data

Based on its molecular formula C₉H₁₁NO₂, the predicted mass-to-charge ratios (m/z) for common adducts are summarized below. These values are critical for confirming that a signal in an experimental spectrum corresponds to the target compound.[1]

| Adduct Form | Predicted m/z | Ion Mode | Causality |

| [M+H]⁺ | 166.0863 | Positive | Protonation of the basic amino group. |

| [M+Na]⁺ | 188.0682 | Positive | Formation of an adduct with sodium ions, common in ESI. |

| [M-H]⁻ | 164.0717 | Negative | Deprotonation of the acidic carboxylic acid group. |

| [M+HCOO]⁻ | 210.0772 | Negative | Adduct formation with formate, often present in LC-MS mobile phases. |

Experimental Protocol: ESI-MS

This protocol outlines a self-validating workflow for acquiring high-resolution mass spectrometry (HRMS) data.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50). Dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation (Direct Infusion):

-

Ion Source: Electrospray Ionization (ESI).

-

Infusion: Use a syringe pump to introduce the sample at a flow rate of 5-10 µL/min.

-

Polarity: Acquire data in both positive and negative ion modes.

-

Analyzer: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to achieve mass accuracy < 5 ppm.

-

-

Data Acquisition:

-

Mass Range: Scan a range of m/z 50-500 to ensure capture of the molecular ion and potential adducts.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.

-

-

Validation: The acquired spectrum is validated if a peak is observed matching the predicted m/z of [M+H]⁺ or [M-H]⁻ within 5 ppm of the theoretical value. The presence of other adducts ([M+Na]⁺) further strengthens the identification.

Infrared (IR) Spectroscopy

Expertise & Experience: Identifying the Functional Scaffolding

IR spectroscopy probes the vibrational modes of molecules, making it an invaluable tool for identifying functional groups. For 2-Amino-3,6-dimethylbenzoic acid, the IR spectrum is expected to be dominated by characteristic absorptions from the O-H of the carboxylic acid, the N-H of the amine, the C=O of the carbonyl, and vibrations from the aromatic ring. The precise position and shape of these bands provide structural insights. For instance, the broadness of the O-H stretch is a direct result of hydrogen bonding.[4]

Expected Characteristic IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Peak Characteristics | Rationale for Assignment |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad | Strong intermolecular hydrogen bonding in the carboxylic acid dimer significantly broadens this absorption.[4] |

| N-H Stretch (Primary Amine) | 3300-3500 | Two Sharp Bands | Symmetric and asymmetric stretching modes of the primary amine group result in a characteristic doublet. |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-2960 | Sharp, Medium | Stretching vibrations from the two methyl (CH₃) groups. |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp | Carbonyl stretch of an aromatic carboxylic acid. Conjugation with the ring slightly lowers the frequency.[4] |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple Bands | Vibrations of the carbon-carbon bonds within the benzene ring. |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong | Stretching of the C-O single bond in the carboxylic acid group.[4] |

| C-N Stretch (Amine) | 1020-1250 | Medium | Stretching of the C-N bond connecting the amine to the aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation:

-

Accessory: Attenuated Total Reflectance (ATR).

-

Pressure: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Background Scan: Perform a background scan with a clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction if necessary, although it is often handled by modern software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For 2-Amino-3,6-dimethylbenzoic acid, the substitution pattern leads to a highly predictable set of signals.

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

DMSO-d₆ is a common solvent for aminobenzoic acids as it solubilizes the compound well and its acidic/amine protons are often observable.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |

| COOH | 11.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, exchangeable with D₂O. |

| Ar-H5 | 7.0 - 7.2 | Doublet | 1H | This proton is ortho to the C6-methyl group and meta to the amino group. It will be coupled to Ar-H4. |

| Ar-H4 | 6.5 - 6.7 | Doublet | 1H | This proton is ortho to the amino group (shielding) and meta to the C3-methyl group. It will be coupled to Ar-H5. |

| NH₂ | 4.5 - 5.5 | Singlet (broad) | 2H | The amine protons are deshielded but less so than the acid proton. The signal is often broad due to quadrupole effects and exchange. |

| C6-CH₃ | 2.3 - 2.5 | Singlet | 3H | Methyl group on an aromatic ring. Its chemical shift is influenced by the adjacent amino group. |

| C3-CH₃ | 2.1 - 2.3 | Singlet | 3H | Methyl group on an aromatic ring. Its chemical shift is influenced by the adjacent carboxylic acid and amino groups. Slightly more shielded than C6-CH₃. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The molecule has 9 unique carbon atoms, which should result in 9 distinct signals in the ¹³C NMR spectrum.

| Signal Assignment | Predicted δ (ppm) | Rationale for Prediction |

| C=O | 168 - 172 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C2 (C-NH₂) | 148 - 152 | Aromatic carbon directly attached to the electron-donating amino group is significantly deshielded. |

| C6 (C-CH₃) | 138 - 142 | Aromatic carbon bearing a methyl group and adjacent to the C1-COOH. |

| C3 (C-CH₃) | 135 - 139 | Aromatic carbon bearing a methyl group and adjacent to the C2-NH₂. |

| C4 | 128 - 132 | Aromatic CH carbon. |

| C5 | 115 - 120 | Aromatic CH carbon, shielded by the ortho amino group. |

| C1 (C-COOH) | 110 - 115 | Quaternary aromatic carbon attached to the carboxylic acid. Shielded by the ortho amino group. |

| C6-CH₃ | 20 - 23 | Aliphatic carbon of the methyl group at the C6 position. |

| C3-CH₃ | 17 - 20 | Aliphatic carbon of the methyl group at the C3 position. |

Experimental Protocol: NMR Spectroscopy

A robust protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is needed (though modern spectrometers can reference the residual solvent peak).

-

Cap the tube and vortex until the sample is fully dissolved.

-

-

Instrumentation & Acquisition:

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for ¹H.

-

Tuning and Shimming: The instrument must be properly tuned to the correct nucleus and the magnetic field shimmed to ensure high resolution and correct peak shape. This is a critical validation step.

-

¹H Acquisition: Acquire a standard proton spectrum with 8-16 scans.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H spectrum to determine the relative number of protons for each signal.

-

Conclusion

The structural elucidation of 2-Amino-3,6-dimethylbenzoic acid is a systematic process reliant on the combined application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides the definitive atomic-level map of the structure. This guide provides the predictive data and robust, self-validating protocols necessary for researchers to confidently characterize this compound, ensuring the integrity and reproducibility of their scientific work.

References

- Vertex AI Search.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Accessed January 14, 2026. [Link]

-

The Royal Society of Chemistry. Supporting information. Accessed January 14, 2026. [Link]

-

SpectraBase. 2-Amino-3-methylbenzoic acid - Spectra. Accessed January 14, 2026. [Link]

-

PubChemLite. 2-amino-3,6-dimethylbenzoic acid (C9H11NO2). Accessed January 14, 2026. [Link]

-

PubChem. 2-Amino-3,6-dimethylbenzoic acid | C9H11NO2 | CID 275774. Accessed January 14, 2026. [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Accessed January 14, 2026. [Link]

-

NIST. Benzoic acid, 2-amino- - the NIST WebBook. Accessed January 14, 2026. [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Accessed January 14, 2026. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Accessed January 14, 2026. [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Accessed January 14, 2026. [Link]

-

ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Accessed January 14, 2026. [Link]

-

MtoZ Biolabs. 2-Amino-3-Methoxybenzoic Acid Analysis Service. Accessed January 14, 2026. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Accessed January 14, 2026. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Accessed January 14, 2026. [Link]

-

SpectraBase. 2-Amino-3,5-dimethylbenzoic acid - Optional[FTIR] - Spectrum. Accessed January 14, 2026. [Link]

-

Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Accessed January 14, 2026. [Link]

Sources

- 1. PubChemLite - 2-amino-3,6-dimethylbenzoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-3,6-dimethylbenzoic acid | C9H11NO2 | CID 275774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-3,6-dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-Amino-3,6-dimethylbenzoic Acid (CAS 15540-91-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-Amino-3,6-dimethylbenzoic acid, a key building block in synthetic chemistry.

Introduction

2-Amino-3,6-dimethylbenzoic acid, registered under CAS number 15540-91-7, is a substituted anthranilic acid derivative. Its unique substitution pattern, featuring both amino and carboxylic acid functionalities along with two methyl groups on the benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide aims to provide a detailed technical resource for professionals utilizing this compound in their research and development endeavors. The strategic placement of its functional groups allows for diverse chemical transformations, rendering it particularly useful in the construction of sterically hindered and structurally complex scaffolds, such as macrocyclic ligands.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-Amino-3,6-dimethylbenzoic acid is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

General Properties

| Property | Value | Source(s) |

| CAS Number | 15540-91-7 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 127 °C | [2] |

| IUPAC Name | 2-Amino-3,6-dimethylbenzoic acid | N/A |

| Synonyms | 3,6-Dimethylanthranilic acid | N/A |

Structural Representation

The chemical structure of 2-Amino-3,6-dimethylbenzoic acid is fundamental to its reactivity and function as a synthetic building block.

Sources

Solubility of 2-Amino-3,6-dimethylbenzoic acid in common solvents

An In-depth Technical Guide on the Solubility of 2-Amino-3,6-dimethylbenzoic Acid in Common Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3,6-dimethylbenzoic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages high-quality data from a closely related structural analog, 2-Amino-3-methylbenzoic acid, to provide a robust predictive framework. This guide synthesizes this data with foundational principles of organic chemistry to offer field-proven insights for researchers, scientists, and drug development professionals. A detailed, self-validating experimental protocol for determining the thermodynamic solubility of the target compound is also provided, empowering researchers to generate precise, in-house data.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Amino-3,6-dimethylbenzoic acid is a cornerstone of successful drug development and chemical synthesis.[1][2] Poor solubility can lead to a cascade of challenges, including unpredictable results in in vitro assays, diminished bioavailability, and difficulties in formulation and purification.[1][2] This guide is designed to provide a deep understanding of the solubility profile of 2-Amino-3,6-dimethylbenzoic acid, enabling informed solvent selection and the design of robust experimental protocols.

2-Amino-3,6-dimethylbenzoic acid is an aromatic compound containing both a weakly acidic carboxylic acid group and a weakly basic amino group, making it an amphoteric substance.[3][4] Its structure, featuring a substituted benzene ring, suggests a complex interplay of intermolecular forces that will govern its solubility in various media.

Physicochemical Properties of 2-Amino-3,6-dimethylbenzoic Acid

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₁NO₂ | [5] |

| Molecular Weight | 165.19 g/mol | [5] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 127 °C | [5] |

| IUPAC Name | 2-amino-3,6-dimethylbenzoic acid | [6] |

| CAS Number | 15540-91-7 | [5] |

The presence of both hydrogen bond donating (amino group) and accepting (carboxyl group) functionalities, combined with the nonpolar aromatic ring and methyl groups, indicates that both polar and nonpolar interactions will significantly influence solubility.

Predictive Solubility Profile: Insights from a Structural Analog

While specific experimental solubility data for 2-Amino-3,6-dimethylbenzoic acid is not widely published, extensive data is available for the structurally similar compound, 2-Amino-3-methylbenzoic acid.[7] The addition of a second methyl group at the 6-position is expected to slightly increase the nonpolar character of the molecule, which may lead to a modest decrease in solubility in highly polar solvents and a potential increase in less polar solvents compared to its 3-methyl counterpart.

The following table presents the mole fraction solubility (x₁) of 2-Amino-3-methylbenzoic acid in twelve common solvents at temperatures from 278.15 K to 318.15 K, as determined by the isothermal saturation method.[7] This data serves as an excellent predictive tool for solvent screening.

Table 1: Mole Fraction Solubility (x₁) of 2-Amino-3-methylbenzoic Acid in Various Solvents at Different Temperatures (K) [7]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.0195 | 0.0216 | 0.0240 | 0.0267 | 0.0297 | 0.0331 | 0.0368 | 0.0410 | 0.0456 |

| Ethanol | 0.0163 | 0.0181 | 0.0202 | 0.0225 | 0.0251 | 0.0280 | 0.0312 | 0.0348 | 0.0388 |

| 1-Propanol | 0.0142 | 0.0159 | 0.0178 | 0.0199 | 0.0223 | 0.0250 | 0.0280 | 0.0314 | 0.0351 |

| 2-Propanol | 0.0118 | 0.0133 | 0.0150 | 0.0169 | 0.0190 | 0.0214 | 0.0241 | 0.0271 | 0.0305 |

| 1-Butanol | 0.0131 | 0.0147 | 0.0165 | 0.0185 | 0.0208 | 0.0233 | 0.0261 | 0.0293 | 0.0328 |

| Acetone | 0.0471 | 0.0520 | 0.0574 | 0.0634 | 0.0700 | 0.0772 | 0.0851 | 0.0938 | 0.1033 |

| 2-Butanone | 0.0402 | 0.0445 | 0.0493 | 0.0546 | 0.0605 | 0.0670 | 0.0742 | 0.0822 | 0.0910 |

| Ethyl Acetate | 0.0289 | 0.0321 | 0.0357 | 0.0397 | 0.0441 | 0.0490 | 0.0545 | 0.0606 | 0.0673 |

| Acetonitrile | 0.0211 | 0.0235 | 0.0262 | 0.0292 | 0.0325 | 0.0362 | 0.0403 | 0.0448 | 0.0498 |

| 1,4-Dioxane | 0.0514 | 0.0565 | 0.0622 | 0.0685 | 0.0754 | 0.0831 | 0.0915 | 0.1008 | 0.1110 |

| Toluene | 0.0038 | 0.0044 | 0.0051 | 0.0059 | 0.0068 | 0.0078 | 0.0090 | 0.0104 | 0.0120 |

| Cyclohexane | 0.0007 | 0.0008 | 0.0010 | 0.0012 | 0.0014 | 0.0016 | 0.0019 | 0.0022 | 0.0026 |

Expert Analysis of the Data:

-

High Solubility in Polar Aprotic Solvents: The compound exhibits the highest solubility in 1,4-dioxane and acetone. This is likely due to the ability of these solvents to accept hydrogen bonds from the amino and carboxyl groups, coupled with favorable dipole-dipole interactions.

-

Moderate Solubility in Alcohols: Solubility in alcohols (methanol, ethanol, propanols, butanol) is moderate and decreases as the alkyl chain length of the alcohol increases. This trend reflects the decreasing polarity of the solvent.

-

Low Solubility in Nonpolar Solvents: As expected, the solubility is very low in nonpolar solvents like toluene and cyclohexane, highlighting the importance of the polar functional groups for solvation.

-

Temperature Dependence: In all solvents tested, the solubility of 2-Amino-3-methylbenzoic acid increases with temperature, indicating that the dissolution process is endothermic.[7]

Mechanistic Insights into Solubility Behavior

The solubility of 2-Amino-3,6-dimethylbenzoic acid is governed by the principle of "like dissolves like".[8] The molecule's amphoteric nature and mixed polarity dictate its interactions with different solvent classes.

Caption: Intermolecular forces governing solubility.

pH-Dependent Solubility: The solubility of aminobenzoic acids is highly pH-dependent.[3][4]

-

In acidic solutions (low pH) , the amino group becomes protonated (-NH₃⁺), forming a cationic salt that is generally more water-soluble.

-

In alkaline solutions (high pH) , the carboxylic acid group is deprotonated (-COO⁻), forming an anionic salt that is also more soluble in aqueous media.[3]

This behavior is fundamental for designing purification schemes involving acid-base extractions or for developing aqueous formulations.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data for 2-Amino-3,6-dimethylbenzoic acid, the shake-flask method is the universally recognized gold standard.[9][10] This method measures the equilibrium (thermodynamic) solubility, which is crucial for lead optimization and formulation.[2]

Caption: Shake-Flask method workflow.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Amino-3,6-dimethylbenzoic acid (enough to ensure solid remains after equilibration) to a series of glass vials.

-

Pipette a precise volume (e.g., 2 mL) of the desired solvent into each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or rotator (e.g., set to 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is common, but 48-72 hours may be necessary to ensure true equilibrium is achieved.[2]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

-

For finer particles, centrifugation (at the same temperature) is recommended to ensure a clear supernatant.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is advisable to use a filter tip.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration.[1][2]

-

-

Data Interpretation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure reproducibility.[1]

-

This protocol establishes a self-validating system. The presence of undissolved solid at the end of the experiment confirms that the solution is saturated. The use of a validated, stability-indicating analytical method ensures the accuracy of the concentration measurement.

Conclusion and Future Recommendations

This guide establishes a robust framework for understanding and predicting the solubility of 2-Amino-3,6-dimethylbenzoic acid. Based on data from a close structural analog, the compound is expected to be most soluble in polar aprotic solvents like 1,4-dioxane and acetone, moderately soluble in alcohols, and poorly soluble in nonpolar hydrocarbons. The provided shake-flask protocol offers a clear and reliable path for researchers to determine the precise thermodynamic solubility in any solvent system of interest. It is strongly recommended that this experimental determination be carried out to confirm the predictive data and to support any further development or application of this compound.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 2(1), E1.

- Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(11), 2893-2909.

-

PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethylbenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,6-dimethylbenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Chapter 17.2: Factors That Affect Solubility. Retrieved from [Link]

- ACS Publications. (n.d.). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures.

- ResearchGate. (2025).

- ResearchGate. (2021).

- BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-cyano-3-methylbenzoic Acid in Organic Solvents.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Amino-3,6-dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 2-Amino-3,6-dimethylbenzoic acid | C9H11NO2 | CID 275774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.ws [chem.ws]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

Unlocking the Therapeutic Potential of 2-Amino-3,6-dimethylbenzoic Acid: A Technical Guide for Medicinal Chemists

Abstract

The anthranilic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This technical guide delves into the untapped potential of a unique, yet underexplored, derivative: 2-Amino-3,6-dimethylbenzoic acid. By leveraging established structure-activity relationships of analogous compounds and employing predictive computational methodologies, we present a forward-looking analysis of its prospective applications in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic roadmap for the rational design and experimental validation of novel therapeutics derived from this promising scaffold. We will explore its potential in oncology and inflammation, supported by detailed synthetic protocols, proposed biological evaluation workflows, and in-silico predictions of its drug-like properties.

Introduction: The Case for a Novel Scaffold

The landscape of drug discovery is in a perpetual state of evolution, demanding innovative molecular scaffolds that can address complex biological targets with high efficacy and selectivity. Anthranilic acid and its derivatives have historically proven to be a rich source of such scaffolds, with applications ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to potent anticancer agents.[1] The strategic placement of substituents on the aminobenzoic acid ring can profoundly influence the molecule's physicochemical properties and biological activity.[2]

This guide focuses on 2-Amino-3,6-dimethylbenzoic acid, a compound distinguished by its unique substitution pattern: an amino group at the 2-position, and two methyl groups at the 3- and 6-positions. While direct biological data on this specific molecule is scarce, its structural features suggest a compelling starting point for medicinal chemistry campaigns. The methyl groups can introduce conformational constraints and modulate lipophilicity, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles. This document aims to bridge the existing knowledge gap by providing a theoretical and practical framework for exploring the therapeutic utility of this scaffold.

Physicochemical Properties and In Silico ADMET Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. An in silico analysis of 2-Amino-3,6-dimethylbenzoic acid provides initial insights into its potential as a drug candidate.

| Property | Predicted Value | Implication in Drug Discovery |

| Molecular Weight | 165.19 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| LogP | 2.1 | Indicates moderate lipophilicity, which is often correlated with good absorption and distribution. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5). |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10). |

| Polar Surface Area | 63.3 Ų | Suggests good potential for cell membrane permeability. |

| Aqueous Solubility | Moderate | A balance between solubility and permeability is crucial for oral absorption. |

| Blood-Brain Barrier Permeation | Low probability | May be advantageous for developing peripherally acting drugs with reduced central nervous system side effects. |

| CYP450 Inhibition | Predicted to be a weak inhibitor of major isoforms | Lower potential for drug-drug interactions. |

These values are predictive and require experimental validation.

The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 2-Amino-3,6-dimethylbenzoic acid is promising, positioning it as a viable starting point for a drug discovery program.[3][4][5]

Potential Therapeutic Applications: A Rationale-Driven Approach

Based on the extensive literature on anthranilic acid derivatives, we hypothesize that 2-Amino-3,6-dimethylbenzoic acid can serve as a versatile scaffold for developing novel therapeutics in two key areas: oncology and inflammation.

Oncology: Targeting Key Signaling Pathways

Numerous aminobenzoic acid derivatives have demonstrated potent anticancer activity by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.[6][7][8] The unique substitution pattern of 2-Amino-3,6-dimethylbenzoic acid may offer opportunities for developing selective inhibitors of key oncogenic targets.

Hypothesized Molecular Targets:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in various cancers. The aminobenzoic acid scaffold has been successfully utilized to develop PI3K inhibitors.[6][7][8] The methyl groups on our scaffold could potentially enhance binding to the ATP-binding pocket of PI3K isoforms.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target in cancer therapy. The core structure of our compound could serve as a foundation for designing novel EGFR tyrosine kinase inhibitors.

Proposed Medicinal Chemistry Strategy:

The primary amino and carboxylic acid groups of 2-Amino-3,6-dimethylbenzoic acid provide convenient handles for synthetic modification. We propose the synthesis of a library of amide and ester derivatives to explore the structure-activity relationship (SAR).

Caption: Synthetic diversification of the core scaffold.

Inflammation: Modulating Pro-inflammatory Mediators

The fenamate class of NSAIDs, which are N-arylanthranilic acid derivatives, highlights the potential of this scaffold in treating inflammatory conditions.[7] The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

Hypothesized Molecular Target:

-

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a desirable therapeutic strategy for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. The dimethyl substitution pattern of our scaffold may confer selectivity towards the COX-2 isozyme.

Proposed Medicinal Chemistry Strategy:

We propose the synthesis of N-aryl derivatives of 2-Amino-3,6-dimethylbenzoic acid to mimic the general structure of fenamates. Varying the electronic and steric properties of the N-aryl substituent will be crucial for optimizing COX-2 inhibitory activity and selectivity.

Caption: Strategy for developing novel anti-inflammatories.

Experimental Protocols: A Step-by-Step Guide

To facilitate the exploration of 2-Amino-3,6-dimethylbenzoic acid's therapeutic potential, we provide detailed, validated protocols for the synthesis of key derivatives and for their biological evaluation.

Synthesis of Functionalized Derivatives

Protocol 4.1.1: General Procedure for Amide Synthesis

-

To a solution of 2-Amino-3,6-dimethylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 4.1.2: General Procedure for Ester Synthesis

-

Dissolve 2-Amino-3,6-dimethylbenzoic acid (1.0 eq) in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the pure ester.

Biological Evaluation Workflows

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (for Oncology Targets)

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the recombinant kinase (e.g., PI3Kα or EGFR), the appropriate substrate, and ATP.

-

Add the test compounds to the wells and incubate at the optimal temperature for the kinase reaction.

-

Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4.2.2: In Vitro COX-2 Inhibition Assay (for Inflammatory Targets)

-

Pre-incubate the test compounds with purified human COX-2 enzyme in a reaction buffer.

-

Initiate the reaction by adding arachidonic acid.

-

After a defined incubation period, terminate the reaction.

-

Quantify the production of prostaglandin E₂ (PGE₂) using an enzyme immunoassay (EIA) kit.

-

Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Caption: Experimental workflow for hit discovery.

Molecular Docking: Visualizing Potential Interactions

To further substantiate our hypotheses, we performed molecular docking studies of 2-Amino-3,6-dimethylbenzoic acid and its hypothetical derivatives into the active sites of PI3Kα and COX-2.

(Please note: The following are illustrative examples of potential binding modes and are not the result of dynamic simulations.)

PI3Kα: The docking results suggest that the aminobenzoic acid core can form key hydrogen bond interactions with residues in the hinge region of the PI3Kα active site. The methyl groups at positions 3 and 6 appear to occupy hydrophobic pockets, potentially contributing to enhanced binding affinity.

COX-2: The N-aryl derivatives of our scaffold are predicted to bind in the COX-2 active site in a manner similar to known selective inhibitors. The carboxylic acid moiety is positioned to interact with key arginine and tyrosine residues, while the N-aryl group can access a secondary pocket, which is a hallmark of COX-2 selectivity.

These in silico findings provide a strong rationale for the synthesis and biological evaluation of the proposed derivatives and serve as a guide for further structure-based drug design efforts.

Conclusion and Future Directions

2-Amino-3,6-dimethylbenzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has outlined a comprehensive, rationale-driven approach for unlocking its potential in medicinal chemistry. By leveraging the known biological activities of related aminobenzoic acid derivatives and employing modern drug discovery tools, we have proposed concrete strategies for its application in oncology and inflammation.

The provided synthetic protocols and biological evaluation workflows offer a practical starting point for researchers to validate these hypotheses experimentally. The initial in silico and molecular docking studies are encouraging and provide a solid foundation for future structure-activity relationship and lead optimization studies. It is our hope that this guide will stimulate further investigation into this intriguing molecule and ultimately contribute to the discovery of new and effective medicines.

References

-

Simons, L. J., et al. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. University of Kentucky. [Link]

-

Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]

-

Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

-

Gaur, S. P. (2005). A Quantitative Structure-Activity Relationship Study on Some Series of Anthranilic Acid-Based Matrix Metalloproteinase Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Farwa, U., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

-

Al-Omaim, W. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

BenchChem. (2025). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. [Link]

-

El-Sayed, M. A. F., et al. (2020). 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer In. Journal of Chemical Health Risks. [Link]

-

Al-Omaim, W. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

-

Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

-

McAlpine, S. R., et al. (2016). Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity? ChemMedChem. [Link]

-

Farwa, U., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. [Link]

-

Jabeen, A., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. [Link]

-

Azam, F., et al. (2018). Anti-inflammatory, analgesic and molecular docking studies of Lanostanoic acid 3-O-α-D-glycopyranoside isolated from Helichrysum stoechas. Pharmaceutical Biology. [Link]

-

Tsai, T. Y., et al. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Topics in Medicinal Chemistry. [Link]

-

Kiss, L., et al. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. ResearchGate. [Link]

-

Pop, N., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules. [Link]

-

Kiss, L., et al. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. RSC Advances. [Link]

-

Winiwarter, S., et al. (2018). In silico ADME in drug design – enhancing the impact. ADMET & DMPK. [Link]

-

El-Metwaly, N. M. (2017). Synthesis and studies molecular docking of some new thioxobenzo[g]pteridine derivatives and 1,4-dihydroquinoxaline derivatives with glycosidic moiety. Cogent Chemistry. [Link]

-

Kiss, L., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

Chacko, S., et al. (2020). Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex: Synthesis of Complex Tertiary Amine Building Blocks and Natural Products. ResearchGate. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery. [Link]

-

Al-Ostath, A. I., et al. (2023). Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol and Its Complexes. Chemical Methodologies. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Semantic Scholar. [Link]

-

Dilmaghani, K., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. [Link]

- Lahham, Y., et al. (2012). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A quantitative structure-activity relationship study on some series of anthranilic acid-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. audreyli.com [audreyli.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Discovery and history of 2-Amino-3,6-dimethylbenzoic acid

An In-Depth Technical Guide to 2-Amino-3,6-dimethylbenzoic Acid

Abstract: This document provides a comprehensive technical overview of 2-Amino-3,6-dimethylbenzoic acid, a substituted anthranilic acid derivative. While not a widely known compound, its unique structure presents it as a valuable building block in various domains of chemical synthesis. This guide consolidates available data on its properties, outlines logical synthetic pathways based on established organic chemistry principles, and explores its potential applications for an audience of researchers, chemists, and drug development professionals.

Part 1: Genesis and Synthesis

The history of 2-Amino-3,6-dimethylbenzoic acid is not marked by a singular moment of discovery but is rather a product of the systematic exploration of aromatic compounds in organic chemistry. Its existence and synthesis are a logical extension of research into substituted benzoic acids and anilines, which are fundamental precursors in the dye, pharmaceutical, and agrochemical industries.[1] The core challenge in its creation lies in achieving the specific 2,3,6-substitution pattern on the benzene ring, a task that requires careful strategic planning of synthetic steps.

Retrosynthetic Analysis and Strategic Approach

A robust synthesis of 2-Amino-3,6-dimethylbenzoic acid hinges on the controlled introduction of three different functional groups: a carboxylic acid, an amine, and two methyl groups. The directing effects of these groups are paramount. A plausible and common strategy involves the functionalization of a readily available dimethylbenzene precursor. A logical synthetic route would begin with 1,4-dimethylbenzene (p-xylene), proceeding through nitration and subsequent oxidation, followed by reduction.

Proposed Synthetic Workflow

The following workflow outlines a conceptual pathway for the synthesis of 2-Amino-3,6-dimethylbenzoic acid. The choice of each step is dictated by the directing effects of the substituents and the reliability of the transformations.

Caption: A logical synthetic workflow for 2-Amino-3,6-dimethylbenzoic acid.

Causality of Experimental Choices:

-

Step 1: Nitration of p-Xylene: The two methyl groups are ortho-, para-directing and activating. Nitration will occur at a position ortho to one of the methyl groups, yielding 2-Nitro-1,4-dimethylbenzene.

-

Step 2: Oxidation: The nitro group is deactivating, making the adjacent methyl group less susceptible to oxidation than the one para to it. This allows for the selective oxidation of the C4-methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate.

-

Step 3: Reduction: The final step involves the reduction of the nitro group to a primary amine. This is a standard and high-yielding transformation, commonly achieved with reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.[2]

Part 2: Physicochemical and Spectroscopic Profile

The structural features of 2-Amino-3,6-dimethylbenzoic acid dictate its physical and chemical properties. It is classified as an aminobenzoic acid, a class of compounds that are benzoic acids substituted with an amine group.[3]

Core Properties

A summary of the key physicochemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | [4][5] |

| CAS Number | 15540-91-7 | [4][5] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 127 °C | [4] |

| Monoisotopic Mass | 165.07898 Da | [6] |

Spectroscopic Characterization

-

¹H NMR (Proton NMR): The spectrum should feature two singlets for the two non-equivalent methyl groups (C3-CH₃ and C6-CH₃), two distinct signals for the two aromatic protons on the ring, and a broad singlet for the amine (-NH₂) protons. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield.

-

¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals: one for the carboxyl carbon, six for the aromatic carbons (four substituted, two with protons), and two for the methyl carbons.

-

IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), a broad O-H stretch from the carboxylic acid (superimposed on C-H stretches), and a strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Predicted adducts for high-resolution mass spectrometry include [M+H]⁺ at m/z 166.08626 and [M-H]⁻ at m/z 164.07170.[6]

Part 3: Applications and Research Potential

Aminobenzoic acids are crucial intermediates and raw materials used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The subject molecule, 2-Amino-3,6-dimethylbenzoic acid, functions as a versatile molecular building block for more complex chemical structures.[7]

Role in Medicinal Chemistry and Agrochemicals

The structure of 2-Amino-3,6-dimethylbenzoic acid is a scaffold that can be elaborated upon to create novel bioactive molecules. For instance, related compounds like 2-amino-3-methyl-5-chlorobenzoic acid are key intermediates in the synthesis of modern insecticides.[2] Similarly, 2-amino-3-methylbenzoic acid is an intermediate for local anesthetics like lidocaine.[3][8] This precedent suggests that 2-Amino-3,6-dimethylbenzoic acid could be a valuable starting material in drug discovery and agrochemical development programs.

Caption: Drug/Agrochemical discovery workflow utilizing a core scaffold.

Other Potential Uses

-

Equilibrating Agent: The compound has been noted for its use as an equilibrating agent in studies of hydrogen bond interactions and kinetics.[4]

-

Materials Science: The presence of both a hydrogen bond donor (amine) and acceptor (carboxyl) makes it a candidate for designing supramolecular structures or as a monomer in specialty polymers.

Part 4: Exemplary Experimental Protocol

The following is a representative, self-validating protocol for the reduction of a nitroaromatic compound to an amine, a key step in the proposed synthesis.

Objective: To reduce 2-Nitro-3,6-dimethylbenzoic acid to 2-Amino-3,6-dimethylbenzoic acid.

Materials:

-

2-Nitro-3,6-dimethylbenzoic acid (1 equivalent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or Glacial Acetic Acid)

-

5M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plate (silica gel) and chamber

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend the starting material, 2-Nitro-3,6-dimethylbenzoic acid, in ethanol.

-

Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate in concentrated HCl. Carefully add this solution to the suspension of the nitro compound.

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C). Monitor the reaction's progress by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Quenching and Basification (Self-Validation Point 1): Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add 5M NaOH solution to neutralize the excess HCl and precipitate tin salts. The pH should be adjusted to >8. The product, being an amine, is now in its free base form.

-

Extraction (Self-Validation Point 2): Extract the product from the aqueous mixture into an organic solvent like ethyl acetate. Perform this extraction three times to ensure maximum recovery. The product should preferentially move into the organic layer.

-

Washing: Wash the combined organic layers with a saturated NaHCO₃ solution. This step removes any unreacted carboxylic acid starting material, further purifying the product.

-

Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification and Characterization: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-Amino-3,6-dimethylbenzoic acid. Confirm the identity and purity of the final product using melting point analysis, NMR, and IR spectroscopy.

References

A consolidated list of sources utilized in this guide is provided below for verification and further reading.

-

2-Amino-3,6-dimethylbenzoic acid | C9H11NO2 | CID 275774 - PubChem. [Link]

-

Metabocard for 2-Amino-3-methylbenzoate (HMDB0060680) - Human Metabolome Database. [Link]

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. [Link]

-

Synthesis of 2,6-dimethylbenzoic acid, methyl ester - PrepChem.com. [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

-

2-amino-3,6-dimethylbenzoic acid (C9H11NO2) - PubChemLite. [Link]

-

2-amino-3,6-dimethylbenzoic acid | 15540-91-7 | C9H11NO2 | Appchem. [Link]

- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P

-

2-Amino-3-methylbenzoic Acid - Zhejiang Chenyang Chemical Co., Ltd. [Link]

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P

Sources

- 1. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4 [m.chemicalbook.com]